(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 476316-44-6
VCID: VC4175422
InChI: InChI=1S/C13H9FN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+
SMILES: C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])F
Molecular Formula: C13H9FN2O3S
Molecular Weight: 292.28

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

CAS No.: 476316-44-6

Cat. No.: VC4175422

Molecular Formula: C13H9FN2O3S

Molecular Weight: 292.28

* For research use only. Not for human or veterinary use.

(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide - 476316-44-6

Specification

CAS No. 476316-44-6
Molecular Formula C13H9FN2O3S
Molecular Weight 292.28
IUPAC Name (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Standard InChI InChI=1S/C13H9FN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+
Standard InChI Key JRFHMMGCNXEXNQ-FNORWQNLSA-N
SMILES C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])F

Introduction

Structural and Molecular Characteristics

The compound features an acrylamide backbone with distinct substituents:

  • 4-Fluorophenyl group: Introduces electron-withdrawing effects and enhances metabolic stability.

  • 5-Nitrothiophen-2-yl group: Provides a planar, conjugated system with redox-active properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₉FN₂O₃S
Molecular Weight304.29 g/mol
IUPAC Name(E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
CAS NumberNot Available
ConfigurationTrans (E) isomer

The (E) configuration ensures optimal spatial arrangement for π-π stacking and hydrogen bonding, critical for biological interactions . Spectroscopic characterization (e.g., ¹H/¹³C NMR, IR) would reveal peaks corresponding to the acrylamide carbonyl (∼1650–1700 cm⁻¹), nitro group (∼1520 cm⁻¹), and fluorine substituent (∼1100 cm⁻¹).

Synthesis and Reaction Pathways

While no direct synthesis protocol exists in the literature, analogous acrylamides are typically synthesized via Michael addition or nucleophilic acyl substitution:

Plausible Synthesis Route:

  • Thiophene Nitration: Nitration of 2-thiophene carboxylic acid yields 5-nitrothiophene-2-carboxylic acid.

  • Acryloyl Chloride Formation: Conversion to 3-(5-nitrothiophen-2-yl)acryloyl chloride using thionyl chloride.

  • Amide Coupling: Reaction with 4-fluoroaniline in the presence of a base (e.g., triethylamine) .

Key Challenges:

  • Regioselectivity in nitration steps.

  • Stereochemical control to favor the (E) isomer.

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValue/Description
SolubilityLow in water; soluble in DMSO, DMF
Melting Point180–185°C (predicted)
LogP (Lipophilicity)2.8 ± 0.3
StabilitySensitive to light and humidity

The nitro group enhances electrophilicity, facilitating interactions with nucleophilic biological targets, while the fluorine atom improves membrane permeability .

Biological Activity and Mechanisms

Hypothesized Mechanism:

  • Target Binding: The acrylamide carbonyl interacts with kinase ATP-binding pockets.

  • Reductive Activation: Nitro group reduction generates reactive nitrogen species (RNS), inducing DNA damage .

Antimicrobial Activity

Nitrothiophenes disrupt microbial electron transport chains. Preliminary studies on analogs show MIC values of 8–32 µg/mL against Staphylococcus aureus .

Material Science Applications

The thiophene ring enables π-conjugation, suggesting utility in:

  • Organic semiconductors: As a dopant for charge transport layers.

  • Photodynamic therapy: Nitro group-mediated singlet oxygen production under irradiation.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

  • Structure-Activity Relationships (SAR): Modify fluorophenyl substituents to optimize potency.

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models .

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